molecular formula C8H10ClN B3428738 5-Chloro-2,4-dimethylaniline CAS No. 69383-61-5

5-Chloro-2,4-dimethylaniline

Cat. No.: B3428738
CAS No.: 69383-61-5
M. Wt: 155.62 g/mol
InChI Key: QPSAYZBKTUUNDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2,4-dimethylaniline: is an organic compound with the molecular formula C8H10ClN . It is a derivative of aniline, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by methyl groups, and the hydrogen atom at position 5 is replaced by a chlorine atom. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,4-dimethylaniline typically involves the chlorination of 2,4-dimethylaniline. One common method is the electrophilic aromatic substitution reaction, where 2,4-dimethylaniline is treated with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 5-position.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a continuous flow process. This involves the use of a chlorination reactor where 2,4-dimethylaniline is continuously fed and reacted with chlorine gas. The reaction mixture is then quenched, and the product is purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloro-2,4-dimethylaniline can undergo oxidation reactions to form corresponding quinone derivatives.

    Reduction: The compound can be reduced to form 5-chloro-2,4-dimethylcyclohexylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products:

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of 5-chloro-2,4-dimethylcyclohexylamine.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemistry: 5-Chloro-2,4-dimethylaniline is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the production of dyes, pigments, and agrochemicals.

Biology: In biological research, this compound is used to study the effects of substituted anilines on biological systems. It is also used in the synthesis of bioactive molecules for pharmaceutical research.

Medicine: this compound is a precursor in the synthesis of several pharmaceutical drugs. It is used in the development of anti-inflammatory, analgesic, and antimicrobial agents.

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. It is also employed in the manufacture of rubber chemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2,4-dimethylaniline depends on its specific application. In pharmaceutical research, it acts as a precursor to bioactive molecules that target specific enzymes or receptors in the body. The molecular targets and pathways involved vary depending on the final compound synthesized from this compound.

Comparison with Similar Compounds

    2,4-Dimethylaniline: Lacks the chlorine atom at the 5-position, making it less reactive in certain substitution reactions.

    5-Bromo-2,4-dimethylaniline: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.

    2,4-Dichloroaniline: Contains two chlorine atoms at positions 2 and 4, leading to different chemical properties and reactivity.

Uniqueness: 5-Chloro-2,4-dimethylaniline is unique due to the presence of both methyl and chlorine substituents on the benzene ring. This combination of substituents imparts specific chemical properties, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

5-chloro-2,4-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSAYZBKTUUNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901302733
Record name 5-Chloro-2,4-dimethylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69383-61-5
Record name 5-Chloro-2,4-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69383-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2,4-dimethylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2,4-dimethylaniline
Reactant of Route 2
5-Chloro-2,4-dimethylaniline
Reactant of Route 3
5-Chloro-2,4-dimethylaniline
Reactant of Route 4
Reactant of Route 4
5-Chloro-2,4-dimethylaniline
Reactant of Route 5
Reactant of Route 5
5-Chloro-2,4-dimethylaniline
Reactant of Route 6
Reactant of Route 6
5-Chloro-2,4-dimethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.